molecular formula C17H16N2O3S B2648165 N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1798675-20-3

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2648165
CAS No.: 1798675-20-3
M. Wt: 328.39
InChI Key: KVIWDNJBJMVIBT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1798675-20-3) is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This carboxamide derivative features a hybrid structure incorporating both furan and phenyl-substituted thiazole pharmacophores, a design strategy often employed in the development of novel anticancer agents . Compounds with this specific molecular architecture (C17H16N2O3S, MW: 328.39 g/mol) are valuable for screening against various human cancer cell lines . Related chemical analogs, particularly those based on the furan-2-carboxamide scaffold, have demonstrated promising potential as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase target in antiangiogenic cancer therapy . The inhibition of VEGFR-2 can disrupt signaling pathways necessary for tumor blood vessel growth, thereby suppressing tumor proliferation and metastasis . This product is intended for in vitro research applications only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate for further synthetic derivatization or as a biochemical tool for investigating new mechanisms of action in cellular proliferation studies.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-17(21,14-8-5-9-22-14)11-18-15(20)13-10-23-16(19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWDNJBJMVIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

This compound exhibits various pharmacological activities that make it suitable for therapeutic applications:

  • Anticancer Activity : Research has indicated that derivatives of thiazole compounds, including N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide, show promising anticancer properties. Specific studies have demonstrated that thiazole derivatives can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. For instance, compounds similar to this thiazole derivative exhibited IC50 values indicating effective cytotoxicity against these cell lines .
  • Anti-inflammatory Effects : Thiazole derivatives have been reported to possess anti-inflammatory properties, which are beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Therapeutic Applications

The therapeutic uses of this compound can be categorized as follows:

Table 1: Therapeutic Applications of Thiazole Derivatives

ApplicationDescriptionRelevant Studies
AnticancerInhibits growth of various cancer cell linesStudies showing IC50 values against MCF7
Anti-inflammatoryReduces inflammation in models of arthritisMechanistic studies on cytokine inhibition
AntimicrobialExhibits activity against bacterial strainsResearch indicating broad-spectrum efficacy
NeuroprotectivePotential protective effects against neurodegenerative diseasesStudies highlighting neuroprotective effects

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the anticancer effects of a series of thiazole derivatives, including this compound. The results demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for further development as a therapeutic agent .
  • Inflammatory Disease Management : Another research project focused on the anti-inflammatory properties of thiazole compounds. The study revealed that these compounds significantly reduced markers of inflammation in animal models, supporting their use in treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares the thiazole-4-carboxamide backbone with several analogs, but substituent variations dictate its physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazole-4-carboxamide 2-phenyl, N-[2-(furan-2-yl)-2-hydroxypropyl] 340.39 Hydroxypropyl enhances polarity; furan aids H-bonding
Acotiamide () Thiazole-4-carboxamide 2-(hydroxy-4,5-dimethoxybenzoyl), diisopropylaminoethyl 542.08 (trihydrate HCl) Prokinetic agent; dimethoxybenzoyl increases lipophilicity
N-[4-(2-Chlorophenyl)-... () Thiazole-2-carboxamide 4-(2-chlorophenyl), 2-morpholinoacetamide 338.75 Chlorophenyl enhances stability; morpholine improves solubility
Compound V017-9180 Thiazole-4-carboxamide 2-[2-(2-methylpropoxy)phenyl], N-(4-methylphenyl) 366.48 Bulky substituents may reduce bioavailability
Compound V018-1239 Thiazole-4-carboxamide 2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}, N-[(furan-2-yl)methyl] 442.89 Fluorine and chlorine enhance metabolic stability

Pharmacological and Functional Insights

  • Tmprss2 Inhibitors () : Pyrazole carboxamide analogs (e.g., 1-(2-Fluoro-5-methylphenyl)-N-[2-(4-fluorophenyl)-2-hydroxypropyl]-4-hydroxy-1H-pyrazole-3-carboxamide) target viral proteases. The thiazole core in the target compound may offer similar binding affinity but with distinct selectivity due to the furan substituent .
  • The target compound’s lack of tautomerism may improve shelf-life compared to triazoles .

Physicochemical Properties

  • Solubility : The hydroxypropyl-furan group likely increases aqueous solubility compared to halogenated (e.g., ) or alkoxy-substituted analogs ().
  • Metabolic Stability : Fluorine/chlorine substituents in compounds enhance resistance to oxidative metabolism, whereas the target compound’s hydroxy group may necessitate prodrug design for oral efficacy .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Intermediate : The furan moiety is synthesized from furfural through reactions that introduce the hydroxypropyl group.
  • Thiazole Ring Construction : The thiazole ring can be formed through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The final step involves coupling the furan intermediate with the thiazole derivative to form the desired carboxamide structure.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, it has been evaluated against various cancer cell lines, displaying significant cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.46Induction of apoptosis
A5490.39Autophagy induction
HCT1160.01Inhibition of Aurora-A kinase

These findings suggest that the compound may act through multiple pathways, including apoptosis and autophagy modulation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are key players in various inflammatory diseases.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptotic Pathways : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Regulation of Autophagy : The compound induces autophagy, leading to the degradation of damaged organelles and proteins within cancer cells.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor volume compared to controls .
  • Inflammation Model : In a rat model of arthritis, administration of the compound led to decreased levels of inflammatory markers and improved joint function .

Q & A

Q. Table 1. SAR of Key Analogs

Compound ModificationBiological Activity (IC₅₀, μM)Reference
Replacement of furan with thiopheneAnticancer: 12.3 → 45.7
Hydroxypropyl → MethylpropylAntimicrobial: 88% → 62%
Phenyl → 4-ChlorophenylAntifungal: 5.2 → 2.1

How can researchers address stability and solubility challenges during formulation studies?

Answer:

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months; monitor degradation via LC-MS (e.g., hydrolysis of the carboxamide group) .
  • Solubility enhancement : Use co-solvents (PEG-400) or nanoemulsions to achieve >1 mg/mL in PBS (pH 7.4) .
  • Solid-state analysis : DSC/TGA identifies polymorphs with higher melting points (>150°C) for improved shelf life .

What experimental designs are optimal for evaluating synergistic effects with existing therapeutics?

Answer:

  • Combination index (CI) : Calculate using the Chou-Talalay method (e.g., CI < 1 indicates synergy with doxorubicin) .
  • In vivo xenograft models : Administer compound + paclitaxel at 10 mg/kg; measure tumor volume reduction vs. monotherapy .

How should researchers validate off-target effects to ensure specificity in mechanistic studies?

Answer:

  • Kinase profiling (Eurofins) : Screen against 100+ kinases; selectivity score <0.1 indicates minimal off-target binding .
  • CRISPR-Cas9 knockouts : Confirm phenotype rescue in target gene-deficient cell lines .

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